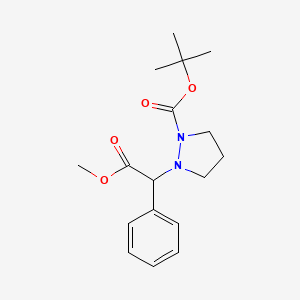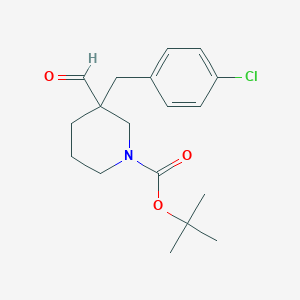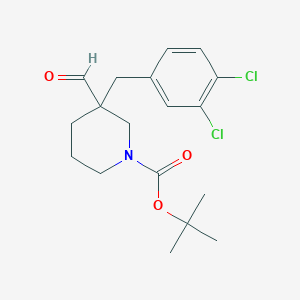![molecular formula C16H25FN2Si B1325009 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine CAS No. 868387-37-5](/img/structure/B1325009.png)
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the empirical formula C16H25FN2Si . It is a part of a collection of unique chemicals provided for early discovery researchers .
Physical And Chemical Properties Analysis
The molecular weight of 5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is 292.47 . It is a solid at room temperature . Further physical and chemical properties are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The synthesis of related compounds, such as 4-fluoro-1H-pyrrolo[2,3-b]pyridine, has been explored through various methods, including the Balz-Schiemann reaction and lithium-halogen exchange, indicating the versatility and adaptability of this class of compounds in chemical synthesis (Thibault et al., 2003).
- A practical synthesis approach for a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, has been developed. This process involves regioselective chlorination and coupling of building blocks, highlighting the compound's significance in pharmaceutical synthesis (Wang et al., 2006).
Pharmacological and Biological Applications
- The compound and its derivatives have been studied as potential c-Met kinase inhibitors, an important target in cancer research, demonstrating their utility in the development of anticancer drugs (Caballero et al., 2011).
- In another study, the compound was explored for its activity in dual 5-HT6/5-HT2A receptor ligands with potential pro-cognitive properties, suggesting its use in developing treatments for cognitive impairments and mental health disorders (Staroń et al., 2019).
- A fluoro derivative, specifically targeting DYRK1A kinase, showed promise in treating cognitive deficiencies observed in Down syndrome, indicating the compound's potential in neurological disorder therapeutics (Neumann et al., 2018).
Imaging and Diagnostic Applications
- Derivatives of the compound have been used in PET imaging studies, like [18 F]MK-6240, for in vivo imaging of neurofibrillary tangles, providing valuable tools in neurodegenerative disease research (Hopewell et al., 2019).
Wirkmechanismus
Mode of Action
It is suggested that the compound may interact with its targets through hydrogen bonding . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is close to a certain target, and a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position to form a hydrogen bond .
Result of Action
It is suggested that the compound may have an impact on the migration and invasion abilities of certain cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-8-7-14-9-15(17)10-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDZAKHBSRBYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640115 | |
| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
868387-37-5 | |
| Record name | 5-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)
![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![[1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1324935.png)

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1324938.png)



